molecular formula C10H17F3N2O2 B13427517 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B13427517
M. Wt: 254.25 g/mol
InChI Key: YIXRKPJAFLEDJV-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a methoxy and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-4-(trifluoromethyl)piperidine with a suitable aminopropanone derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one include:

  • 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)butan-1-one
  • 3-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)pentan-1-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the methoxy and trifluoromethyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

3-amino-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C10H17F3N2O2/c1-17-9(10(11,12)13)3-6-15(7-4-9)8(16)2-5-14/h2-7,14H2,1H3

InChI Key

YIXRKPJAFLEDJV-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN(CC1)C(=O)CCN)C(F)(F)F

Origin of Product

United States

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